An In-depth Technical Guide on (E)-Naringenin Chalcone: Chemical Structure and Properties
An In-depth Technical Guide on (E)-Naringenin Chalcone: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Naringenin chalcone (B49325), a naturally occurring chalconoid, is a precursor in the biosynthesis of naringenin (B18129) and other flavonoids.[1] This open-chain flavonoid, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, has garnered significant scientific interest. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of (E)-Naringenin chalcone, with a focus on experimental protocols and the underlying signaling pathways.
Chemical Structure and Identification
(E)-Naringenin chalcone, systematically named (2E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, is a member of the chalcone family. The "(E)-" designation refers to the trans configuration of the double bond in the α,β-unsaturated carbonyl system.
Chemical Structure:
Table 1: Chemical Identifiers of (E)-Naringenin Chalcone
| Identifier | Value |
| IUPAC Name | (2E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
| Synonyms | 2′,4,4′,6′-Tetrahydroxychalcone, Chalconaringenin, Isosalipurpol |
| CAS Number | 25515-46-2 (for the (E)-isomer) |
| Molecular Formula | C₁₅H₁₂O₅ |
| Molecular Weight | 272.25 g/mol |
| SMILES | O=C(/C=C/c1ccc(O)cc1)c2c(O)cc(O)cc2O |
| InChI | InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+ |
Physicochemical Properties
The physicochemical properties of (E)-Naringenin chalcone are crucial for its handling, formulation, and bioavailability.
Table 2: Physicochemical Properties of (E)-Naringenin Chalcone
| Property | Value | Source |
| Melting Point | 182-184 °C | |
| Boiling Point | 538.7 °C (Predicted) | [2] |
| Solubility | Soluble in DMSO and DMF. Slightly soluble in ethanol (B145695). | - |
| UV λmax | ~370 nm | - |
| Appearance | Yellowish solid | - |
Biological and Pharmacological Properties
(E)-Naringenin chalcone exhibits a wide range of biological activities, making it a molecule of significant interest in pharmacology.
Antioxidant Activity
(E)-Naringenin chalcone demonstrates potent antioxidant properties by scavenging free radicals. This activity is attributed to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).
Anti-inflammatory Activity
The compound has been shown to possess anti-inflammatory effects. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[3] This inhibition is often linked to the modulation of key inflammatory signaling pathways.
Anticancer Activity
(E)-Naringenin chalcone has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer mechanisms include the induction of apoptosis (programmed cell death) and the modulation of cell signaling pathways involved in cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of (E)-Naringenin chalcone.
Synthesis of (E)-Naringenin Chalcone via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a common and effective method for synthesizing chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative.
Workflow for the Synthesis of (E)-Naringenin Chalcone:
Caption: Claisen-Schmidt condensation for (E)-Naringenin chalcone synthesis.
Protocol:
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Dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
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Slowly add an aqueous solution of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, to the mixture while stirring.
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Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by Thin Layer Chromatography).
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Once the reaction is complete, pour the mixture into a beaker containing ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
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Filter the resulting solid, wash it with cold water, and dry it.
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Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure (E)-Naringenin chalcone.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the antioxidant capacity of a compound.
Workflow for DPPH Assay:
Caption: Workflow of the DPPH radical scavenging assay.
Protocol:
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Prepare a stock solution of (E)-Naringenin chalcone in a suitable solvent (e.g., methanol or DMSO).
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Prepare a series of dilutions of the stock solution to obtain different concentrations of the chalcone.
-
Prepare a fresh solution of DPPH in methanol.
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In a 96-well plate, add a specific volume of each chalcone dilution to the wells.
-
Add a specific volume of the DPPH solution to each well. A control well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for approximately 30 minutes.[4]
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.[5]
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.
Protocol:
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Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
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Treat the cells with various non-toxic concentrations of (E)-Naringenin chalcone for a specific period (e.g., 1 hour).
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Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, except for the control group.
-
Incubate the cells for a further 24 hours.[3]
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After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.[3][6]
-
Measure the absorbance at approximately 540 nm.[3]
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treat the cells with various concentrations of (E)-Naringenin chalcone and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Signaling Pathways Modulated by (E)-Naringenin Chalcone and Related Flavonoids
The biological effects of (E)-Naringenin chalcone are mediated through its interaction with various cellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Some studies on naringenin and related chalcones suggest that they can inhibit this pathway, leading to decreased cancer cell survival.[7][8]
Diagram of (E)-Naringenin Chalcone's Potential Effect on the PI3K/Akt Pathway:
References
- 1. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 2. Naringenin chalcone|lookchem [lookchem.com]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-cancer effect of naringenin chalcone is mediated via the induction of autophagy, apoptosis and activation of PI3K/Akt signalling pathway | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
